
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one
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Overview
Description
The compound 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a structurally complex molecule featuring a pyrrolidine ring substituted with a 1,2,3-triazole moiety and a propan-1-one backbone bearing two phenyl groups at the 3-position. Its molecular framework combines a nitrogen-rich heterocyclic system (pyrrolidine-triazole) with aromatic bulk (diphenyl), making it a candidate for diverse applications in medicinal chemistry and materials science. The compound’s structural characterization likely involves techniques such as NMR, IR spectroscopy, and X-ray crystallography, as seen in related studies (e.g., ) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved via a “click” reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling with Diphenylpropanone: The final step involves coupling the triazole-pyrrolidine intermediate with diphenylpropanone under conditions that facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the triazole or pyrrolidine rings.
Reduction: Reduced forms of the compound, potentially altering the triazole or pyrrolidine rings.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in various studies related to:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated activity against breast cancer cells with low toxicity towards normal cells .
Compound | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
1 | MDA-MB231 | 42.5 |
2 | HCT116 | 64.3 |
3 | Mia-PaCa2 | 68.4 |
- Antimicrobial Properties : The triazole and pyrrolidine moieties are known for their antimicrobial activities, making this compound a candidate for further exploration in treating bacterial and fungal infections .
Neuropharmacology
Preliminary studies suggest that compounds containing triazole rings may exhibit GSK-3β inhibitory activity, which is relevant for the treatment of Alzheimer's disease and other neurological disorders. This inhibition could lead to neuroprotective effects and improved cognitive function.
Hepatoprotective Effects
Research has indicated that derivatives similar to this compound possess hepatoprotective properties. They have been shown to reduce markers of liver inflammation and fibrosis in animal models, suggesting potential therapeutic applications for liver disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .
Case Studies
Several studies have documented the biological activities of compounds structurally similar to 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one:
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that derivatives containing similar structural motifs exhibited significant cytotoxicity against breast cancer cell lines while maintaining low toxicity towards normal cells . The findings suggest that structural modifications can enhance therapeutic efficacy.
Case Study 2: Hepatoprotective Effects
In a preclinical study involving mice fed a high-fat diet, treatment with compounds derived from this class showed reduced liver triglyceride levels and improved markers for liver inflammation . This supports the potential use of these compounds in managing metabolic liver diseases.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity to biological targets. The pyrrolidine ring may contribute to the compound’s overall conformation, affecting its biological activity.
Comparison with Similar Compounds
To contextualize the properties of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one , a comparative analysis with structurally analogous compounds is presented below.
Structural and Functional Group Variations
3-(2,6-Dichlorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propan-1-one (CAS 2034250-26-3)
- Key Differences : Replaces the 3,3-diphenyl groups with a 2,6-dichlorophenyl substituent.
- Implications : The electron-withdrawing chlorine atoms enhance electrophilicity and may improve binding to targets requiring polar interactions. However, reduced hydrophobicity compared to diphenyl groups could limit membrane permeability .
- Molecular Weight : 339.22 g/mol vs. ~377.45 g/mol (estimated for the diphenyl variant), indicating lower steric bulk .
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one
- Key Differences : Substitutes the pyrrolidine-triazole system with two pyrazole rings.
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
- Key Differences : Features a chloro-aniline substituent and a dimethylpyrazole group.
- Crystallography: Monoclinic crystal system (P21/c) with hydrogen-bonded networks, suggesting higher stability compared to the target compound’s unknown packing behavior .
Pharmacokinetic and Physicochemical Properties
- LogP Trends : The diphenyl variant’s higher LogP suggests superior lipophilicity, favoring blood-brain barrier penetration but possibly complicating aqueous solubility.
- Hydrogen-Bonding: Pyrazole-containing analogs (e.g., ) exhibit more hydrogen-bond donors, enhancing solubility and target engagement .
Biological Activity
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic compound characterized by the presence of a triazole ring and a pyrrolidine moiety. These structural features are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and data.
Structural Overview
The molecular structure of this compound can be summarized as follows:
Feature | Description |
---|---|
Molecular Formula | C₁₅H₁₈N₄O |
Molecular Weight | 286.33 g/mol |
CAS Number | 2034409-40-8 |
The compound consists of three main structural components:
- Triazole Ring : Known for its role in various biological processes.
- Pyrrolidine Moiety : Provides structural rigidity and potential interactions with biological targets.
- Diphenyl Group : Enhances lipophilicity and may influence pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Triazole Ring : Achieved through Huisgen cycloaddition reactions.
- Pyrrolidine Ring Formation : Synthesized via cyclization reactions.
- Coupling Reactions : Involves coupling the triazole and pyrrolidine with the diphenyl group through substitution reactions.
Anticancer Properties
Research indicates that compounds featuring similar structural motifs exhibit significant anticancer activity. For instance, derivatives based on diphenylpropanone scaffolds have shown potent growth inhibition against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis and cell cycle arrest at the G2/M phase .
A study evaluating related compounds demonstrated that they could effectively inhibit tumor cell migration and exhibit selective toxicity towards cancer cells without affecting non-cancerous cells . The IC50 values for some derivatives were reported in the range of 1.25–3.98 µM, which are comparable to established chemotherapeutic agents like 5-fluorouracil.
The proposed mechanism of action for this compound involves modulation of enzyme activity or receptor binding. Compounds with triazole and pyrrolidine rings can interact with various biological targets, leading to altered signaling pathways that promote apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of structurally similar compounds:
- Case Study on Diphenylketone Derivatives :
- Triazole-Based Compounds :
Properties
IUPAC Name |
3,3-diphenyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-14-11-19(16-24)25-22-12-13-23-25)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,12-13,19-20H,11,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGMFQQFOMOMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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